alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate
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Overview
Description
Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as palladium to facilitate the formation of the oxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, where 1,2-amino alcohols are reacted with various aldehydes or ketones under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . Additionally, its derivatives can disrupt bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate can be compared with other oxazolidine derivatives, such as:
Oxazolidinones: These compounds are known for their antimicrobial properties and are used in the development of antibiotics.
Spirooxazolidines: These derivatives have unique structural features and are used in the synthesis of complex natural products.
Mono- and polycyclic oxazolidines: These compounds are valuable intermediates in organic synthesis and have diverse applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in various fields .
Properties
CAS No. |
20958-86-5 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(2-propan-2-yl-1,3-oxazolidin-3-yl)propan-2-yl acetate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)11-12(5-6-14-11)7-9(3)15-10(4)13/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
DUHSPQJOOYPANP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCO1)CC(C)OC(=O)C |
Origin of Product |
United States |
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